molecular formula C14H20N2O3 B6505850 ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate CAS No. 1796969-41-9

ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B6505850
CAS No.: 1796969-41-9
M. Wt: 264.32 g/mol
InChI Key: DQTLDQNHDZTJST-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate is a piperidine-based compound featuring an ethyl carbamate group at the 1-position and a 6-methylpyridin-2-yloxy substituent at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, making it a candidate for pharmaceutical exploration.

Properties

IUPAC Name

ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTLDQNHDZTJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Piperidine Mesylate

4-Hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This step converts the hydroxyl group into a mesylate leaving group, enhancing its reactivity toward nucleophilic attack.

Ether Bond Formation

The mesylated piperidine is then reacted with 6-methylpyridin-2-ol under basic conditions (e.g., potassium carbonate in DMF). The pyridine oxygen acts as a nucleophile, displacing the mesylate group to form the ether linkage. This reaction typically proceeds at 80–100°C for 12–24 hours, yielding ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate in 65–75% isolated yield after column chromatography.

Key Reaction Conditions:

ParameterValue
Temperature80–100°C
SolventDMF or DMSO
BaseK2CO3 or Cs2CO3
Reaction Time12–24 hours
Yield65–75%

An alternative route involves reductive amination to construct the piperidine ring, followed by introduction of the pyridyloxy group. This method is advantageous for introducing stereochemical control.

Reductive Amination of 4-Oxopiperidine

4-Oxopiperidine-1-carboxylate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This step generates the piperidine core with an amine group at the 4-position.

Coupling with 6-Methylpyridin-2-ol

The amine intermediate is then coupled with 6-methylpyridin-2-ol using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This reaction proceeds via an SN2 mechanism, forming the ether bond with inversion of configuration. The Mitsunobu method offers higher regioselectivity compared to nucleophilic substitution, achieving yields of 70–85%.

Comparative Data:

MethodYield (%)Purity (%)Stereoselectivity
Nucleophilic Substitution65–7590–95Low
Mitsunobu Coupling70–8595–98High

Palladium-Catalyzed Cross-Coupling

A modern approach utilizes palladium-catalyzed cross-coupling to form the ether bond, leveraging boronic ester intermediates.

Synthesis of Piperidine Boronic Ester

Ethyl 4-hydroxypiperidine-1-carboxylate is converted to its corresponding boronic ester via Miyaura borylation. This involves reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and potassium acetate.

Suzuki-Miyaura Coupling

The boronic ester is coupled with 2-bromo-6-methylpyridine under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/water). This method achieves excellent functional group tolerance and yields of 80–90%, though it requires stringent anhydrous conditions.

Optimization Parameters:

CatalystLigandSolvent SystemYield (%)
Pd(OAc)2SPhosDioxane/H2O82
Pd(dppf)Cl2XPhosTHF/H2O88
Pd(PPh3)4NoneDME/H2O78

Industrial-Scale Synthesis Considerations

The patent US20120142932A1 describes a scalable protocol avoiding heavy metal catalysts. Key steps include:

  • Reductive Amination : 2-Amino-5-methylpyridine reacts with sodium borohydride in toluene, followed by acetic acid quench.

  • Cyclization : The intermediate is heated with 4-piperidone-1-carboxylate at 50°C for 15 hours.

  • Workup : Ethyl acetate extraction and pH adjustment (pH 9) yield the crude product, which is purified via recrystallization.

This method achieves 90% conversion on multi-gram scales, demonstrating suitability for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor binding. Investigations into its biological activities could lead to insights into its therapeutic potential, particularly in pharmacology and drug development .

Pharmaceutical Development

The compound's structural properties suggest it may act as an intermediate or active ingredient in pharmaceutical formulations. Its potential applications include the development of drugs targeting various disorders, including those related to the central nervous system (CNS) due to its piperidine backbone .

Industrial Applications

In addition to its role in research and pharmaceuticals, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications where specific reactivity or functionality is required.

Case Study 1: Pharmacological Investigations

Recent studies have focused on the pharmacological properties of piperidine derivatives, including this compound. Researchers have explored its effects on neurotransmitter systems, revealing potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 2: Synthesis Optimization

A comprehensive study on optimizing the synthesis of this compound demonstrated improved yields through modified reaction conditions and catalyst selection. These findings highlight the importance of synthetic methodologies in enhancing the availability of this compound for research and industrial use .

Mechanism of Action

The mechanism of action of ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethyl 4-[(6-Methylpyridin-2-yl)oxy]piperidine-1-carboxylate
  • Backbone : Piperidine ring with ethyl carbamate.
  • Substituents : 6-Methylpyridin-2-yloxy group at C4.
Compound 55 (tert-Butyl 4-(2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)piperidine-1-carboxylate)
  • Backbone : Pyrido[2,3-d]pyrimidin-7(8H)-one fused with piperidine.
  • Substituents : Chlorophenyl, methylthio, and 6-methylpyridin-2-yl groups.
  • Key Features: Bulky tert-butyl ester enhances metabolic stability; fused pyrido-pyrimidinone core enables selective MST3/4 kinase inhibition (61% yield, 1H NMR confirmed) .
PF-7845yne (tert-Butyl 4-(3-((5-((5-(trimethylsilyl)pent-4-yn-1-yl)oxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate)
  • Backbone : Piperidine with a benzylidene spacer.
  • Substituents : Trimethylsilyl-pentynyl ether and pyridinyloxy groups.
  • Key Features: Terminal alkyne and silyl groups enhance reactivity for click chemistry applications; targets endocannabinoid hydrolases .

Functional Group Impact

Compound Ester Group Heterocyclic Core Key Substituents Biological Target
Target Compound Ethyl Piperidine 6-Methylpyridin-2-yloxy Not specified
Compound 55 tert-Butyl Pyrido-pyrimidinone + piperidine Chlorophenyl, methylthio, 6-methylpyridinyl MST3/4 kinases
Compound 61 tert-Butyl Pyrido-pyrimidinone + piperidine Methylamino (vs. methylthio in 55) Kinase selectivity modulation
PF-7845yne tert-Butyl Piperidine + benzylidene Trimethylsilyl-pentynyl, pyridinyloxy Endocannabinoid hydrolases
  • Conversely, tert-butyl groups enhance metabolic stability .
  • Pyridinyl Substituents: The 6-methylpyridin-2-yl group is conserved in the target compound and Compound 55, suggesting a role in π-π stacking or hydrogen bonding with biological targets. Replacement with amino or trimethylsilyl groups alters electronic properties and target specificity .

Biological Activity

Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a 6-methylpyridin-2-yloxy group, positions it as a candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2O3C_{14}H_{18}N_{2}O_{3}. The compound features several functional groups that contribute to its chemical reactivity and biological activity.

Structural Formula

Ethyl 4 6 methylpyridin 2 yl oxy piperidine 1 carboxylate\text{Ethyl 4 6 methylpyridin 2 yl oxy piperidine 1 carboxylate}

This compound interacts with specific molecular targets within biological systems. It is hypothesized to bind to certain receptors or enzymes, modulating their activity and potentially leading to therapeutic effects. The precise molecular interactions remain an area of ongoing research.

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

  • CNS Activity : Preliminary studies indicate that this compound may exhibit central nervous system (CNS) activity, possibly acting as a modulator for neurotransmitter receptors.
  • Antimicrobial Properties : Similar piperidine derivatives have shown antimicrobial activity, suggesting that this compound may also possess such properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CNS ModulationPotential interaction with neurotransmitter receptors
AntimicrobialPossible efficacy against bacterial strains
Enzyme InhibitionModulation of enzyme activities

In Vitro Studies

In vitro studies have been conducted to evaluate the binding affinity of this compound to various targets. For example, studies have shown that compounds with similar structures exhibit significant binding to metabotropic glutamate receptors (mGluRs), which are crucial in CNS signaling pathways .

Comparative Analysis with Related Compounds

This compound can be compared with other piperidine derivatives to understand its unique properties better.

Table 2: Comparison with Piperidine Derivatives

Compound NameBiological ActivityReference
Methyl 4-(4-(6-methylpyridin-2-yloxy)piperidine)CNS activity
tert-butyl 3-(5-methylpyridin-2-yloxy)piperidineAntimicrobial

Q & A

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., brominated precursors)?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., with NaHCO₃ or HCl) .

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